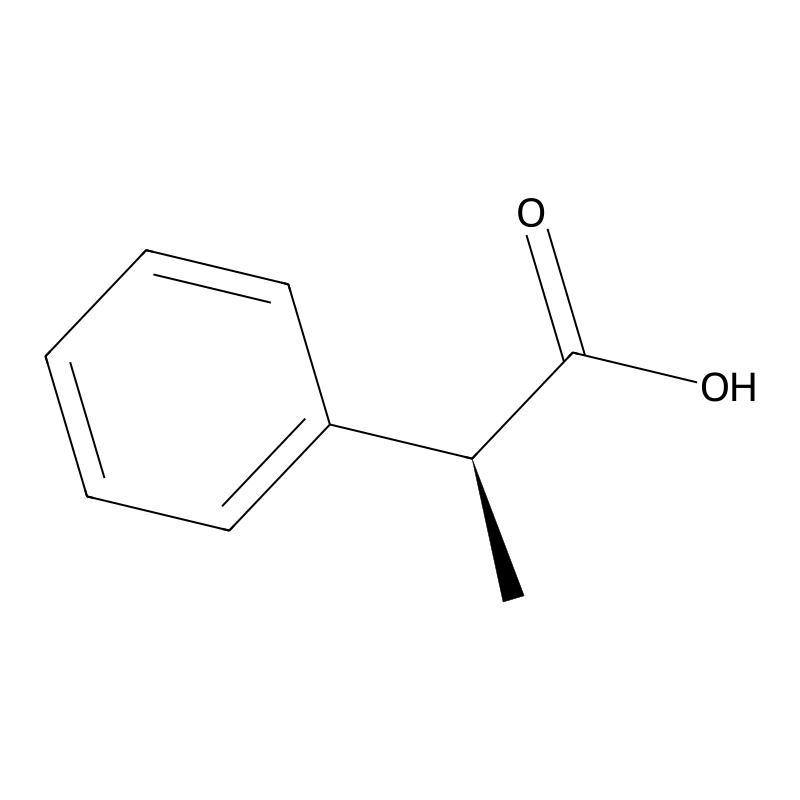(S)-(+)-2-Phenylpropionic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Pharmaceutical Research:
- Phenylketonuria (PKU) treatment: Studies suggest that (S)-2-phenylpropionic acid may act as a competitive inhibitor of the large neutral amino acid transporter 1 (LAT1) protein. LAT1 is responsible for transporting large neutral amino acids, including phenylalanine, into cells. By inhibiting LAT1, (S)-2-phenylpropionic acid could potentially reduce the blood levels of phenylalanine in individuals with PKU, a genetic disorder characterized by the buildup of phenylalanine. []
Neuroscience Research:
- Neuroprotective effects: (S)-2-phenylpropionic acid has been shown to exhibit neuroprotective properties in animal models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. The proposed mechanisms for these effects involve the reduction of oxidative stress and the modulation of neurotransmitter levels in the brain. However, further research is needed to confirm these findings and understand the underlying mechanisms.
Material Science Research:
(S)-(+)-2-Phenylpropionic acid, also known as hydratropic acid, is a chiral compound with the molecular formula and a molecular weight of 150.17 g/mol. It features a phenyl group attached to a propionic acid structure, making it a member of the phenylpropanoic acid family. The compound exists primarily in its (S)-enantiomeric form, which is significant for its biological activity and applications in pharmaceuticals.
- Esterification: Reacts with alcohols to form esters.
- Decarboxylation: Under specific conditions, it can lose carbon dioxide.
- Reduction: Can be reduced to form alcohol derivatives.
For example, the esterification reaction can be represented as follows:
(S)-(+)-2-Phenylpropionic acid exhibits notable biological activities, particularly as a non-steroidal anti-inflammatory drug (NSAID). It functions by inhibiting cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation and pain. This compound is also studied for its potential effects on various biological pathways, including:
- Anti-inflammatory effects
- Analgesic properties
- Potential role in treating conditions like arthritis
The synthesis of (S)-(+)-2-Phenylpropionic acid can be achieved through several methods:
- Chiral Resolution: Separation of enantiomers from racemic mixtures using chiral agents.
- Enzymatic Synthesis: Utilizing enzymes to selectively produce the (S)-enantiomer from precursors.
- Chemical Synthesis: Traditional methods include the use of dimethyl carbonate in high-temperature reactions within autoclaves .
A typical chemical synthesis reaction might involve starting materials such as phenylacetic acid and reagents like potassium carbonate under controlled conditions.
Research has shown that (S)-(+)-2-Phenylpropionic acid interacts with various biological systems. Notably, it has been studied for its interactions with:
- Cyclooxygenase enzymes: Inhibiting these enzymes reduces inflammation.
- Transport proteins: Its permeability across biological membranes indicates potential effects on drug absorption and distribution.
Studies have indicated that this compound does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions .
(S)-(+)-2-Phenylpropionic acid shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Similarity Level |
|---|---|---|
| Alpha-Isopropylphenylacetic Acid | Phenylpropanoic Acid | 0.97 |
| 2-Methyl-2-phenylpropanoic Acid | Phenylpropanoic Acid | 0.95 |
| 2-(4-Methylphenyl)propanoic Acid | Phenylpropanoic Acid | 0.93 |
Uniqueness
The uniqueness of (S)-(+)-2-Phenylpropionic acid lies in its specific chiral configuration, which confers distinct pharmacological properties compared to its structural analogs. Its effectiveness as an anti-inflammatory agent is particularly pronounced due to this stereochemistry.
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (86.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








